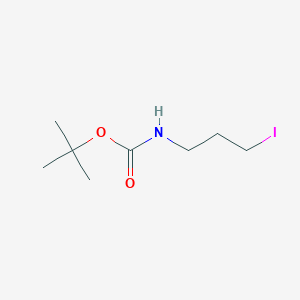

tert-Butyl 3-iodopropylcarbamate

Description

Significance and Contextual Role within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the efficient and selective introduction of nitrogen-containing functionalities is a paramount objective. Tert-butyl (3-iodopropyl)carbamate directly addresses this challenge by providing a stable, yet readily activated, three-carbon synthon bearing a protected primary amine. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. broadpharm.com This orthogonality makes it compatible with numerous synthetic transformations, allowing for intricate molecular assembly without premature deprotection of the amine.

The presence of the iodo group is equally crucial. Iodine is an excellent leaving group, rendering the terminal carbon highly susceptible to nucleophilic attack. broadpharm.com This reactivity enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of synthetic organic chemistry. The compound's utility is further amplified by its role as a linker in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. broadpharm.com

Historical Development and Evolution of its Synthetic Utility

The development of carbamates as protecting groups for amines has been a significant enabler in peptide synthesis and the broader field of organic chemistry. nih.gov While the synthesis of simple carbamates has been known for a considerable time, the preparation of functionalized carbamates like tert-butyl (3-iodopropyl)carbamate is a more recent development driven by the increasing demand for specialized building blocks. orgsyn.org

The synthesis of this particular compound typically involves a two-step process starting from 3-amino-1-propanol. The amino group is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347). The resulting N-Boc-3-amino-1-propanol is then converted to the corresponding iodide. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Alternative methods may also be employed for this conversion. chemicalbook.com

The evolution of its synthetic utility has been marked by its application in the synthesis of a wide range of nitrogen-containing compounds. Initially employed in the straightforward alkylation of various nucleophiles, its use has expanded to more complex synthetic strategies. For instance, it has been instrumental in the preparation of precursors for medicinal chemistry programs, such as in the synthesis of isoindolin-2-one-linked quinazolines and pyridopyrimidines, which have been investigated as Ras protein degraders and potential anticancer agents. chemicalbook.com

Strategic Importance as a Key Intermediate in Complex Molecule Construction

The strategic importance of tert-butyl (3-iodopropyl)carbamate lies in its ability to serve as a versatile and reliable building block in the synthesis of complex molecules. Its bifunctional nature allows for the sequential or simultaneous introduction of two key functionalities, providing a high degree of synthetic flexibility.

In the construction of complex natural products and pharmaceuticals, the precise installation of nitrogen atoms is often a critical and challenging step. This reagent provides a robust solution for introducing a three-carbon chain with a protected amine, which can be further elaborated into a variety of functional groups. This is particularly valuable in the synthesis of alkaloids, amino acids, and other nitrogenous compounds.

Furthermore, its application extends to the field of medicinal chemistry and drug discovery. nih.gov The ability to link different molecular fragments is essential for creating new therapeutic agents. Tert-butyl (3-iodopropyl)carbamate can act as a linker to connect a pharmacophore to a solubilizing group, a targeting moiety, or another active component. This modular approach accelerates the drug discovery process by enabling the rapid generation of compound libraries for biological screening. For example, derivatives of tert-butyl carbamate (B1207046) are used in the synthesis of the drug lacosamide. google.com

Table of Properties for Tert-butyl (3-iodopropyl)carbamate

| Property | Value | Reference |

| CAS Number | 167479-01-8 | broadpharm.com |

| Molecular Formula | C8H16INO2 | broadpharm.com |

| Molecular Weight | 285.12 g/mol | chemicalbook.com |

| Appearance | Data not available | |

| Purity | Reagent grade | broadpharm.com |

| Storage | -20°C | broadpharm.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(3-iodopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVXNBKOWDNMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459562 | |

| Record name | tert-butyl 3-iodopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-01-8 | |

| Record name | tert-butyl 3-iodopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-iodopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of Tert Butyl 3 Iodopropyl Carbamate

Established Synthetic Routes and Foundational Reaction Pathways

Established methods for preparing tert-butyl (3-iodopropyl)carbamate primarily rely on readily available precursors and well-understood reaction mechanisms. These foundational pathways provide reliable access to the target compound.

Aminopropanol-Based Preparations and Intermediates

A common and straightforward approach to the synthesis of tert-butyl (3-iodopropyl)carbamate begins with 3-amino-1-propanol. This method involves a two-step process: the protection of the amino group followed by the conversion of the hydroxyl group to an iodide.

The initial step is the protection of the primary amine in 3-amino-1-propanol as a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction yields tert-butyl (3-hydroxypropyl)carbamate, a key intermediate. sigmaaldrich.com

Following the protection of the amino group, the hydroxyl group of tert-butyl (3-hydroxypropyl)carbamate is converted into an iodide. A standard method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds through a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an intramolecular nucleophilic substitution by the iodide ion to yield the final product, tert-butyl (3-iodopropyl)carbamate. chemicalbook.com

Boc-Protection and Subsequent Iodination Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.orgjk-sci.com The introduction of the Boc group is a critical step in many synthetic routes leading to tert-butyl (3-iodopropyl)carbamate.

The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the acidic byproduct. jk-sci.comchemicalbook.com

Recent advancements have explored more environmentally friendly and efficient methods for Boc protection. For instance, studies have shown that this reaction can be performed under solvent-free conditions, sometimes catalyzed by a small amount of iodine. organic-chemistry.org This catalytic approach offers high yields and short reaction times. organic-chemistry.org

Once the amine is protected, the subsequent iodination of the alkyl chain can be achieved through various methods, as described in the aminopropanol-based preparations. The choice of iodinating agent and reaction conditions is crucial for maximizing the yield and purity of the final product.

Analogous Bromination Precursors and Their Conversion

An alternative and frequently employed strategy for the synthesis of tert-butyl (3-iodopropyl)carbamate involves the use of a brominated precursor, namely tert-butyl (3-bromopropyl)carbamate. chemicalbook.comnih.gov This bromo-analog serves as a stable and readily accessible intermediate that can be efficiently converted to the desired iodo-compound.

The synthesis of tert-butyl (3-bromopropyl)carbamate is typically achieved by the Boc-protection of 3-bromopropylamine (B98683) or its hydrobromide salt. chemicalbook.com This reaction is analogous to the Boc-protection of 3-aminopropanol, utilizing di-tert-butyl dicarbonate and a base.

The conversion of the bromide to the iodide is accomplished via a Finkelstein reaction. This nucleophilic substitution reaction involves treating tert-butyl (3-bromopropyl)carbamate with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium of the reaction is driven towards the formation of the iodo-compound by the precipitation of the less soluble sodium bromide in the organic solvent. This method is highly effective and generally provides high yields of tert-butyl (3-iodopropyl)carbamate.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Amino-1-propanol | 1. Boc₂O, Base2. PPh₃, I₂ | tert-Butyl (3-hydroxypropyl)carbamate | Tert-butyl (3-iodopropyl)carbamate |

| 3-Bromopropylamine | Boc₂O, Base | tert-Butyl (3-bromopropyl)carbamate | Tert-butyl (3-iodopropyl)carbamate |

| tert-Butyl (3-bromopropyl)carbamate | NaI | - | Tert-butyl (3-iodopropyl)carbamate |

Development of Novel and Efficient Synthetic Protocols

The ongoing development of synthetic methodologies aims to improve the efficiency, selectivity, and environmental footprint of chemical transformations. In the context of tert-butyl (3-iodopropyl)carbamate synthesis, research has focused on catalytic approaches and the fine-tuning of reaction conditions.

Catalytic Approaches in Selective Halogenation

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for various halogenations. nih.gov These reactions often utilize a photocatalyst, such as ruthenium or iridium complexes, to generate a halogen radical from a suitable source. nih.gov This radical can then participate in a hydrogen atom transfer (HAT) process, leading to the selective functionalization of a C-H bond. While direct application to the synthesis of tert-butyl (3-iodopropyl)carbamate from an alkane precursor is not standard, these principles can be applied to the development of novel routes from more functionalized starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of any synthetic protocol, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of tert-butyl (3-iodopropyl)carbamate, several factors can be fine-tuned.

In the Boc-protection step, the choice of base, solvent, and reaction temperature can significantly impact the reaction rate and the formation of byproducts. For example, using a non-nucleophilic base can prevent unwanted side reactions. The development of solvent-free conditions not only offers environmental benefits but can also simplify the workup procedure. organic-chemistry.org

In the conversion of the hydroxyl or bromo group to the iodide, the choice of reagents and solvent is paramount. In the Appel reaction, controlling the stoichiometry of triphenylphosphine and iodine is crucial to avoid the formation of triphenylphosphine oxide and other phosphorus-containing impurities, which can be difficult to remove. In the Finkelstein reaction, the choice of solvent is critical to ensure the precipitation of the bromide salt, thereby driving the reaction to completion. The reaction temperature and time also need to be optimized to ensure full conversion without promoting side reactions.

Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound

The synthesis of specialty chemicals like tert-butyl (3-iodopropyl)carbamate is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize environmental impact and enhance safety. The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, are critical in evaluating and optimizing the manufacturing processes for this compound. Two primary synthetic pathways are commonly considered: the iodination of an alcohol precursor and the halide exchange of a chloro- or bromo-analogue. The application of green chemistry principles to these methods reveals significant differences in their environmental footprint.

Solvent Selection, Recycling, and Waste Minimization

An alternative synthesis involves the iodination of tert-butyl (3-hydroxypropyl)carbamate, often using an Appel-type reaction with triphenylphosphine (PPh₃) and iodine (I₂). chemicalbook.com This route typically employs solvents like diethyl ether and acetonitrile. chemicalbook.com A major drawback from a green chemistry perspective is the generation of triphenylphosphine oxide (Ph₃PO) as a stoichiometric byproduct. This byproduct has a high molecular weight and often requires chromatographic separation for its removal, leading to significant solvent waste and poor atom economy.

Another key area for waste minimization is in the initial formation of the carbamate (B1207046). If the synthesis starts from 3-iodo-1-propanamine, a Boc-protection step is required. Traditional methods often use solvents like dichloromethane (DCM). However, greener protocols have been developed that proceed under solvent-free conditions or use more benign solvents like water. organic-chemistry.orgresearchgate.net For instance, the use of a catalytic amount of iodine or a recyclable solid acid catalyst like Amberlite-IR 120 can facilitate the reaction of amines with di-tert-butyl dicarbonate (Boc₂O) under solvent-free conditions, dramatically reducing waste. organic-chemistry.orgderpharmachemica.com

| Solvent | Boiling Point (°C) | Density (g/mL) | Common Use in Synthesis | Green Chemistry Considerations |

|---|---|---|---|---|

| Acetone | 56 | 0.784 | Finkelstein Reaction | Relatively low toxicity; byproduct (NaCl/NaBr) precipitates, simplifying workup. wikipedia.orgic.ac.uk |

| Dimethylformamide (DMF) | 153 | 0.944 | Finkelstein Reaction | High boiling point, difficult to remove; reprotoxic; less desirable. wikipedia.org |

| Acetonitrile | 82 | 0.786 | Appel Reaction | Commonly used but is a priority pollutant; requires careful waste management. chemicalbook.com |

| Dichloromethane (DCM) | 40 | 1.33 | Boc-Protection | Suspected carcinogen; volatile organic compound (VOC); should be replaced where possible. fishersci.co.uk |

| Water | 100 | 1.00 | Greener Boc-Protection | Benign, non-toxic, and inexpensive; ideal green solvent. researchgate.net |

Atom Economy and Process Intensification Considerations

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. A higher atom economy signifies less waste generation. Comparing the two primary routes to tert-butyl (3-iodopropyl)carbamate reveals a stark contrast in their theoretical efficiency.

Route 1: Finkelstein Reaction (from chloro-precursor) C₇H₁₄ClNO₂ + NaI → C₈H₁₆INO₂ + NaCl

Route 2: Appel-type Reaction (from alcohol precursor) C₈H₁₇NO₃ + PPh₃ + I₂ → C₈H₁₆INO₂ + Ph₃PO + HI

The Finkelstein reaction is a substitution and is inherently more atom-economical. The only byproduct is a simple inorganic salt. In contrast, the Appel reaction generates the high molecular weight byproduct triphenylphosphine oxide, which incorporates a significant portion of the initial reactant mass, leading to a much lower atom economy.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Finkelstein Reaction | tert-Butyl (3-chloropropyl)carbamate (193.66 g/mol) + Sodium Iodide (149.89 g/mol) | tert-Butyl (3-iodopropyl)carbamate (285.12 g/mol) | Sodium Chloride (58.44 g/mol) | 83.0% |

| Appel-type Reaction | tert-Butyl (3-hydroxypropyl)carbamate (175.21 g/mol) + Triphenylphosphine (262.29 g/mol) + Iodine (253.81 g/mol) | tert-Butyl (3-iodopropyl)carbamate (285.12 g/mol) | Triphenylphosphine Oxide (278.28 g/mol) + Hydrogen Iodide (127.91 g/mol) | 41.2% |

Note: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Process intensification represents another avenue for applying green chemistry principles. This involves developing new methods and technologies to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of tert-butyl (3-iodopropyl)carbamate, this could involve a shift from traditional batch reactors to continuous flow systems. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, reduced reaction times, and improved safety, particularly for exothermic reactions. Furthermore, integrating in-line purification or recycling loops can significantly reduce solvent usage and waste. The use of solvent-free reaction conditions or recyclable heterogeneous catalysts, as mentioned for the Boc-protection step, are also forms of process intensification that align with the goals of green chemistry. derpharmachemica.comorganic-chemistry.org

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 3 Iodopropyl Carbamate

Nucleophilic Substitution Reactivity of the Terminal Iodo-Alkyl Moiety

The primary reactive site for nucleophilic attack on tert-butyl (3-iodopropyl)carbamate is the carbon atom bonded to the iodine. The iodine atom is an excellent leaving group due to the weakness of the carbon-iodine bond and the stability of the resulting iodide anion.

Elucidation of Reaction Mechanisms (e.g., SN2 Pathways)

The reaction of tert-butyl (3-iodopropyl)carbamate with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com This is characteristic of primary alkyl halides, where the carbon bearing the leaving group is relatively unhindered. masterorganicchemistry.comlibretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center, although for this achiral substrate, this is not observable. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned 180° apart, with the three other substituents lying in a plane. masterorganicchemistry.com

Influence of Steric and Electronic Factors on Reactivity

The reactivity of tert-butyl (3-iodopropyl)carbamate in SN2 reactions is significantly influenced by steric and electronic factors.

Steric Factors: The primary nature of the alkyl iodide in tert-butyl (3-iodopropyl)carbamate means there is minimal steric hindrance around the electrophilic carbon atom. libretexts.org This lack of bulky substituents allows for easy approach of the nucleophile, facilitating the backside attack required for the SN2 mechanism. nih.govquora.com In contrast, secondary and tertiary alkyl halides exhibit significantly slower SN2 reaction rates due to increased steric crowding around the reaction center. libretexts.orgyoutube.com

Electronic Factors: The carbon-iodine bond is polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. The electron-withdrawing nature of the iodine atom makes the attached carbon atom more susceptible to nucleophilic attack. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom has a minimal electronic effect on the reactivity of the iodo-alkyl moiety due to its distance from the reaction center.

| Factor | Influence on SN2 Reactivity of Tert-butyl (3-iodopropyl)carbamate |

| Substrate Structure | Primary alkyl iodide |

| Steric Hindrance | Low, favoring SN2 |

| Leaving Group | Iodide (I⁻), an excellent leaving group |

| Boc Protecting Group | Minimal direct electronic effect on the reaction center |

Intramolecular Cyclization Pathways

The presence of the nucleophilic carbamate (B1207046) nitrogen in the same molecule allows for intramolecular nucleophilic substitution, leading to the formation of a four-membered ring. Under basic conditions, the carbamate nitrogen can be deprotonated, increasing its nucleophilicity and facilitating an intramolecular SN2 reaction to form 1-Boc-azetidine. frontiersin.orggoogle.com This cyclization is a powerful method for the synthesis of azetidine (B1206935) derivatives, which are important structural motifs in medicinal chemistry. frontiersin.orgnih.gov The use of a tert-butyl group on the carbamate can lead to cleaner displacement reactions, simplifying product isolation and purification. google.com

Radical-Mediated Transformations and Associated Mechanistic Insights

Beyond nucleophilic substitution, the iodo-alkyl moiety of tert-butyl (3-iodopropyl)carbamate can participate in radical-mediated transformations. These reactions often involve the generation of an alkyl radical intermediate, which can then undergo various coupling and cyclization reactions.

Photoinduced and Transition Metal-Catalyzed Radical Processes (e.g., Heck-Type Reactions)

Alkyl iodides are known to undergo Heck-type reactions, which traditionally involve the palladium-catalyzed coupling of an organohalide with an alkene. researchgate.netacs.org In the case of alkyl iodides, these reactions can often proceed through a hybrid organometallic-radical mechanism. researchgate.netnih.gov Photoinduced methods, using visible light, have emerged as a mild and efficient way to initiate these reactions, often without the need for an external photosensitizer. nih.gov

These reactions can be catalyzed by various transition metals, including palladium and copper. acs.orgacs.org The mechanism typically involves the formation of an alkyl radical from the alkyl iodide. This radical can then add to an alkene to form a new radical intermediate, which subsequently undergoes further transformations to yield the final product. nih.gov

| Reaction Type | Catalyst/Conditions | Key Intermediates |

| Photoinduced Heck-Type | Pd catalyst, visible light | Alkyl radical |

| Copper-Catalyzed M-H | Cu catalyst, visible light | Alkyl radical, Cu(II) complex |

Investigation of Alkylcobaloxime Intermediates and Radical Chain Propagation

Cobalt-catalyzed Heck reactions of alkyl halides have been shown to proceed via a single-electron transfer (SET) process from a Co(0) complex to the alkyl halide, generating an alkyl radical. nih.gov While specific studies on tert-butyl (3-iodopropyl)carbamate are not prevalent, the general mechanism for alkyl halides suggests the formation of alkylcobaloxime intermediates. These intermediates can be involved in radical chain propagation steps. The alkyl radical generated can add to an alkene, and the resulting radical can be trapped or undergo further reactions, leading to a variety of products. Radical cyclization reactions initiated by the formation of a primary alkyl radical from a haloalkane are also well-established. mdpi.comthieme-connect.de

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of two distinct reactive sites in tert-butyl (3-iodopropyl)carbamate—the electrophilic carbon bearing the iodine atom and the acid-labile Boc-protecting group—governs its chemoselectivity in complex reaction environments. The primary alkyl iodide is a potent electrophile, readily participating in nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the formation of a new carbon-nucleophile bond. broadpharm.commsu.edu

In contrast, the N-Boc group is generally stable under basic and nucleophilic conditions, allowing for selective reactions at the alkyl iodide terminus without disturbing the protected amine. total-synthesis.comfishersci.co.uk This orthogonality is a cornerstone of its utility in multi-step synthesis. For instance, in the presence of a nucleophile, the reaction will overwhelmingly favor the displacement of the iodide.

A practical application of this chemoselectivity is in the synthesis of isoindolin-2-one-linked quinazolines, which have been investigated as potential anticancer agents. chemicalbook.com In these synthetic routes, tert-butyl (3-iodopropyl)carbamate is used to introduce a protected aminopropyl side chain onto a nitrogen-containing heterocyclic core via nucleophilic substitution, leaving the Boc group intact for subsequent deprotection and further functionalization.

Regioselectivity questions arise when the compound is reacted with ambident nucleophiles. In such cases, the "hard" and "soft" nature of the nucleophilic atoms and the reaction conditions will dictate the site of attack. Given that the primary alkyl iodide is a soft electrophile, it will preferentially react with soft nucleophiles, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Stability and Degradation Pathways Under Various Conditions

The stability of tert-butyl (3-iodopropyl)carbamate is a critical consideration for its storage and handling, as well as for its application in chemical reactions. The primary factors influencing its stability are temperature, light, and the chemical environment.

Thermal Degradation Kinetics and Product Analysis

While specific kinetic studies on the thermal degradation of tert-butyl (3-iodopropyl)carbamate are not extensively documented in the literature, the behavior of structurally related compounds provides significant insight. The thermal decomposition of N-arylcarbamates of tertiary alcohols has been shown to be a first-order reaction, yielding carbon dioxide, isobutylene (B52900), and the corresponding amine. cdnsciencepub.com Studies on other carbamates, such as methyl N-methylcarbamate, show decomposition to an isocyanate and an alcohol at elevated temperatures (370-422 °C). publish.csiro.au

The thermal deprotection of N-Boc groups can occur at temperatures around 150 °C or higher, proceeding through a fragmentation mechanism to form the amine, isobutylene, and carbon dioxide. acs.org The efficiency of this deprotection can be influenced by the solvent and the structure of the amine. acs.org

A detailed study on the thermal degradation of a similar iodo-carbamate wood preservative, 3-iodo-2-propynyl butylcarbamate (IPBC), revealed that thermal degradation occurs at temperatures as low as 70 °C, with the rate increasing significantly up to 150 °C. The degradation was found to follow first-order kinetics. Product analysis identified several degradation products formed through processes such as deiodination and hydroxylation.

Based on these related studies, the thermal degradation of tert-butyl (3-iodopropyl)carbamate likely proceeds via two main pathways:

Cleavage of the C-I bond: This is expected to be the initial and lower-energy degradation pathway, leading to the formation of radical or ionic intermediates that can subsequently react to form various products.

Decomposition of the Boc group: At higher temperatures, the tert-butoxycarbonyl group will decompose to yield the free amine, isobutylene, and carbon dioxide.

The following table, based on data for the related compound IPBC, illustrates a potential thermal degradation profile.

| Temperature (°C) | Degradation Rate | Half-life (t½) |

| 70 | Noticeable degradation begins | - |

| 110 | Significant increase in degradation | - |

| 120 | Further increased degradation | - |

| 140 | Rapid degradation | - |

| This table is illustrative and based on the behavior of a structurally related iodo-carbamate compound. |

Photochemical and Chemical Stability Assessments

Photochemical Stability: Alkyl iodides are known to be sensitive to ultraviolet (UV) light. rsc.orgdntb.gov.uarsc.org The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation to form an alkyl radical and an iodine radical. msu.edunih.gov Therefore, tert-butyl (3-iodopropyl)carbamate is expected to be photolabile and should be stored in the dark to prevent decomposition. The photolysis of alkyl iodides is a primary source of atmospheric iodine. core.ac.uk

Chemical Stability: The chemical stability of tert-butyl (3-iodopropyl)carbamate is largely dictated by the reactivity of its two functional groups.

The C-I bond is susceptible to nucleophilic attack, as discussed in the chemoselectivity section. It is also a relatively weak bond compared to other carbon-halogen bonds, making alkyl iodides the most reactive among alkyl halides. msu.edulibretexts.org Alkyl iodides are generally less stable than the corresponding chlorides and bromides. byjus.com

The N-Boc group , on the other hand, exhibits broad chemical stability, which is a key feature of its use as a protecting group. It is resistant to a wide range of nucleophiles, bases, and reductive conditions. However, it is readily cleaved under acidic conditions. total-synthesis.comfishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal. fishersci.co.uksigmaaldrich.com Milder acidic conditions can also be employed, depending on the substrate. rsc.org

The stability of the N-Boc group under various conditions is summarized in the table below.

| Condition | Stability of N-Boc Group |

| Strong Bases (e.g., NaOH, KOH) | Stable |

| Nucleophiles (e.g., amines, thiols) | Stable |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable |

| Strong Acids (e.g., TFA, HCl) | Labile (cleaved) |

| Lewis Acids | Labile (cleaved) |

| High Temperatures | Labile (cleaved) |

This differential stability allows for the selective manipulation of the molecule, making tert-butyl (3-iodopropyl)carbamate a versatile building block in organic synthesis.

Applications of Tert Butyl 3 Iodopropyl Carbamate in Advanced Chemical Research

Employment as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of tert-butyl (3-iodopropyl)carbamate, stemming from its iodo and Boc-protected amino functionalities, renders it a highly versatile building block for introducing protected primary amine moieties and for engaging in various carbon-carbon bond-forming reactions.

The primary application of tert-butyl (3-iodopropyl)carbamate lies in its ability to introduce a three-carbon chain terminating in a protected primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.orgmasterorganicchemistry.com This stability allows for selective reactions at the iodo-substituted carbon without affecting the protected amine.

The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, readily displaced by a variety of nucleophiles. broadpharm.com This allows for the facile attachment of the 3-(Boc-amino)propyl group to a wide array of substrates. Following the desired synthetic transformations, the Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the primary amine. broadpharm.commasterorganicchemistry.comfishersci.co.uk This two-step sequence provides a reliable method for the introduction of a primary aminopropyl group into a target molecule.

Table 1: Key Features of the Boc Protecting Group organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comfishersci.co.uk

| Feature | Description |

| Installation | Typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. |

| Stability | Stable to most nucleophiles, bases, and catalytic hydrogenation conditions. |

| Cleavage | Readily removed under acidic conditions (e.g., TFA, HCl). |

| Orthogonality | Can be used in conjunction with other protecting groups like Fmoc and Cbz, which are cleaved under basic and hydrogenolysis conditions, respectively. |

The electrophilic nature of the carbon bearing the iodine atom in tert-butyl (3-iodopropyl)carbamate makes it an excellent substrate for alkylation reactions. A diverse range of nucleophiles, including carbanions, enolates, and organometallic reagents, can displace the iodide to form new carbon-carbon bonds. researchgate.netyoutube.com This strategy is fundamental in extending carbon chains and constructing more complex molecular skeletons.

For instance, in the synthesis of various biologically active compounds, this building block can be used to append a protected aminopropyl side chain to a core structure. This is particularly relevant in the development of pharmaceutical agents where the presence and positioning of amine groups are crucial for biological activity. The ability to form carbon-carbon bonds using this reagent opens up avenues for creating a wide variety of structural motifs. researchgate.netyoutube.com

Contributions to Total Synthesis of Biologically Active Molecules

The unique properties of tert-butyl (3-iodopropyl)carbamate have been leveraged in the total synthesis of several biologically active natural products and their analogs. nih.govmdpi.comrsc.org

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical, tert-butyl (3-iodopropyl)carbamate can be a key component. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving this building block, leading to the enantioselective synthesis of complex molecules. consensus.appresearchgate.net For example, it can be used in diastereoselective reduction or alkylation reactions where a pre-existing chiral center in the substrate directs the approach of the incoming group, or where a chiral auxiliary or catalyst induces stereoselectivity. researchgate.net

A notable application of this compound and its analogs is in the synthesis of polyamine-containing natural products, such as spermine (B22157) and spermidine (B129725) alkaloids. nih.govresearchgate.net These alkaloids exhibit a wide range of biological activities. The synthesis of these molecules often involves the sequential alkylation of amines. For example, a related compound, N-(3-bromopropyl)phthalimide, has been used as a key building block for the synthesis of 15N-enriched spermidine and spermine. researchgate.net Similarly, tert-butyl (3-iodopropyl)carbamate can serve as a precursor to a protected 3-aminopropyl unit, which is a common structural motif in these alkaloids. The synthesis often involves the coupling of this unit with other building blocks, followed by deprotection and further functionalization. kiku.dk

Role in Medicinal Chemistry and Drug Discovery Programs

The carbamate (B1207046) functional group is a prevalent structural motif in many approved therapeutic agents. nih.govnih.gov Tert-butyl (3-iodopropyl)carbamate serves as a valuable intermediate in the synthesis of novel drug candidates. chemicalbook.commdpi.comresearchgate.net Its ability to introduce a protected aminopropyl chain is crucial in the design of molecules that interact with biological targets such as enzymes and receptors, where the amine functionality often plays a key role in binding.

The use of this building block allows medicinal chemists to systematically modify lead compounds to explore structure-activity relationships (SAR). By incorporating the 3-(Boc-amino)propyl group, chemists can investigate the impact of a flexible, positively charged (upon deprotection) side chain on the biological activity of a molecule. This approach has been utilized in the development of various therapeutic agents, including those targeting cancer and neurological disorders. chemicalbook.comgoogle.com

Scaffold Derivatization for Pharmacological Probes and Lead Optimization

In modern drug discovery, the processes of developing pharmacological probes and lead optimization are critical for identifying and refining new drug candidates. researchgate.net Pharmacological probes are essential tools for studying biological targets, while lead optimization is an iterative process of modifying a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Tert-butyl (3-iodopropyl)carbamate serves as a key reagent in these efforts by enabling the systematic derivatization of molecular scaffolds. Its utility stems from its dual functionality:

Alkylation via Iodide Displacement: The propyl-iodide moiety readily reacts with nucleophiles such as phenols, thiols, and amines, allowing the covalent attachment of the Boc-protected aminopropyl group to a core scaffold.

Amine Functionalization: Subsequent deprotection of the Boc group uncovers a primary amine, which can then be subjected to a wide array of chemical transformations. These include acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation.

This two-stage reactivity allows medicinal chemists to introduce a flexible aminopropyl "linker" onto a parent molecule. This linker can be used to explore the "pharmacophore space" around the scaffold, probing for new interactions with a biological target that can enhance binding affinity or selectivity. During lead optimization, this strategy is employed to fine-tune the properties of a drug candidate to achieve a desired biological profile. researchgate.net The carbamate group itself is a common structural motif in many approved drugs, valued for its ability to form specific drug-target interactions. nih.gov

Synthesis of Analogs with Modulated Biological Activities (e.g., Dopamine (B1211576) Receptor Ligands, Antimicrobial Agents)

The ability to systematically modify a known active molecule is fundamental to understanding structure-activity relationships (SAR) and developing analogs with improved or altered biological functions. Tert-butyl (3-iodopropyl)carbamate is an invaluable tool for this purpose.

Dopamine Receptor Ligands: Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for drugs treating neurological and psychiatric disorders. nih.gov Many ligands for these receptors feature an amine group connected by a flexible alkyl chain to an aromatic core. nih.gov Synthetic strategies for creating libraries of such ligands often involve the alkylation of a phenolic or amine precursor with a suitable electrophile.

Tert-butyl (3-iodopropyl)carbamate provides the necessary aminopropyl fragment in a protected form. For example, it can be used to alkylate a phenolic precursor of a dopamine ligand. After the coupling reaction, the Boc-protecting group is removed, and the resulting primary amine can be further modified if necessary. This approach has been instrumental in the synthesis of bivalent ligands designed to interact with dopamine receptor dimers, where the linker length, provided by reagents like Tert-butyl (3-iodopropyl)carbamate, is a critical determinant of potency and efficacy. rsc.orgnih.gov

Table 1: Application in Dopamine Ligand Synthesis

| Feature of Tert-butyl (3-iodopropyl)carbamate | Role in Synthesis of Dopamine Receptor Ligands | Reference |

|---|---|---|

| Iodopropyl Group | Acts as an electrophile to alkylate nucleophilic sites on core scaffolds (e.g., phenols). | nih.gov |

| Boc-Protected Amine | Prevents unwanted side reactions of the amine during the alkylation step. | nih.gov |

| Three-Carbon Chain | Provides a flexible spacer, a common structural element in many dopamine ligands. | nih.govrsc.org |

| Amine Deprotection | Allows for the final unveiling of the crucial amine group required for receptor interaction. | nih.gov |

Antimicrobial Agents: The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov One promising strategy is the creation of cationic polymers that mimic natural antimicrobial peptides. These polymers typically possess a hydrophobic backbone and cationic side chains that can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. nih.govbohrium.com

Tert-butyl (3-iodopropyl)carbamate is used to synthesize monomers for these antimicrobial polymers. The iodide can be displaced by a polymerizable group, such as a methacrylate. The resulting monomer, containing the Boc-protected amine, can then be polymerized. A final deprotection step with acid removes the Boc groups, exposing the primary amines along the polymer chain. At physiological pH, these amines are protonated, creating a polycationic material with potent antimicrobial activity against a range of pathogens. nih.govsemanticscholar.org

Development of Enzyme Inhibitors and Activators

The carbamate functional group is a well-established pharmacophore in the design of enzyme inhibitors due to its unique hybrid ester-amide character and its ability to act as a transition-state mimetic. nih.gov It is particularly prevalent in inhibitors of hydrolases, such as proteases and lipases.

Tert-butyl (3-iodopropyl)carbamate provides a versatile building block for introducing a reactive or anchoring aminopropyl group into potential inhibitors. The synthesis can involve:

Building a core molecule that recognizes the enzyme's active site.

Using Tert-butyl (3-iodopropyl)carbamate to attach the aminopropyl chain to this core via the iodide.

Deprotecting the amine to allow it to interact with amino acid residues in the enzyme or to serve as an attachment point for other functional groups.

This approach is highlighted in the development of inhibitors for endocannabinoid degrading enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), where carbamate-containing molecules have shown significant promise. nih.gov While its application in enzyme activators is less documented, the same synthetic principles could be applied to position a functional group that induces a conformational change leading to enzyme activation.

Integration into Chemical Biology Tools and Conjugation Technologies

Beyond its direct use in creating therapeutic candidates, Tert-butyl (3-iodopropyl)carbamate is a foundational reagent for constructing sophisticated tools used in chemical biology and bioconjugation.

PROTACs (Proteolysis-Targeting Chimeras) and Targeted Protein Degradation Research

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins rather than just inhibiting them. nih.govresearchgate.net The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govbioduro.com

The linker is a crucial component of a PROTAC, as its length, rigidity, and attachment points dictate the geometry of the ternary complex (Target-PROTAC-E3 Ligase) and, consequently, the efficiency of degradation. youtube.com Tert-butyl (3-iodopropyl)carbamate is an ideal building block for synthesizing these linkers. broadpharm.combroadpharm.com Its bifunctional nature allows for the sequential attachment of the two different ligands. For example, the iodide can be used to connect to the E3 ligase ligand, followed by deprotection of the amine and its subsequent coupling to the target-binding ligand. This provides a simple and efficient way to construct a library of PROTACs with varying linker lengths for optimization.

Table 2: Role of Tert-butyl (3-iodopropyl)carbamate in PROTAC Synthesis

| Component | Function | Role of Tert-butyl (3-iodopropyl)carbamate | Reference |

|---|---|---|---|

| Target Ligand | Binds to the protein of interest (POI). | Amine (after deprotection) provides a handle for attachment. | broadpharm.com |

| Linker | Connects the two ligands and positions them for ternary complex formation. | The propyl chain forms the core of the linker. | broadpharm.comyoutube.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Iodide provides a reactive site for attachment. | broadpharm.com |

Bioconjugation Strategies for Imaging and Therapeutic Agents

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. nih.gov This technology is central to creating advanced diagnostics (e.g., antibody-drug conjugates, ADCs) and molecular imaging agents (e.g., fluorescently labeled antibodies).

Tert-butyl (3-iodopropyl)carbamate functions as a heterobifunctional crosslinker in these strategies. Its reactive iodide can be coupled to a nucleophilic group on a biomolecule, such as a cysteine thiol. Following this conjugation, the Boc-protected amine on the other end can be deprotected and used to attach a payload, which could be a small-molecule drug, a fluorescent dye, or a chelator for a radioisotope. This allows for the precise and controlled construction of complex bioconjugates designed for specific applications in therapy and diagnostics. nih.gov

Synthesis of Functional Cationic Polymers and Antimicrobial Agents

As mentioned previously (Section 4.3.2), Tert-butyl (3-iodopropyl)carbamate is instrumental in synthesizing functional cationic polymers with potent antimicrobial properties. nih.govsemanticscholar.org The process typically involves creating a monomer by reacting the iodide of Tert-butyl (3-iodopropyl)carbamate with a polymerizable unit. This monomer, bearing the protected amine, is then polymerized, often through methods like atom transfer radical polymerization (ATRP), to create a well-defined polymer. researchgate.net

The final and critical step is the hydrolysis of the tert-butyl carbamate groups under acidic conditions, such as with trifluoroacetic acid, to yield the polycationic polymer (a linear polyethyleneimine derivative). nih.gov The positive charges on the resulting polymer backbone are essential for the antimicrobial mechanism, which involves electrostatic attraction to the negatively charged bacterial surface, followed by membrane disruption and cell death. nih.govbohrium.com These materials are being explored for applications ranging from self-sterilizing surfaces on medical devices to additives in food packaging. nih.govmdpi.com

Advanced Analytical Techniques for Investigating Tert Butyl 3 Iodopropyl Carbamate in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tert-butyl (3-iodopropyl)carbamate. The tert-butyl group, in particular, offers a unique advantage in NMR studies. nih.gov It provides an exceptionally intense and sharp signal in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons, which simplifies spectral interpretation even when the molecule is part of a larger, more complex assembly. nih.gov

In a typical ¹H NMR spectrum of Tert-butyl (3-iodopropyl)carbamate, the protons of the tert-butyl group would appear as a singlet at approximately 1.44 ppm. The methylene (B1212753) protons of the propyl chain would exhibit distinct signals. The protons on the carbon adjacent to the iodine atom (α-position) would be the most deshielded, appearing as a triplet, while the protons adjacent to the nitrogen of the carbamate (B1207046) (γ-position) would also be a multiplet. The central methylene protons (β-position) would appear as a multiplet due to coupling with the adjacent protons.

¹³C NMR spectroscopy provides further structural confirmation. The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons give rise to characteristic signals. rsc.org The carbon atoms of the propyl chain will have distinct chemical shifts influenced by the adjacent iodine and carbamate functional groups. rsc.org For instance, in the related compound tert-butyl (3-bromopropyl)carbamate, the carbon attached to the bromine appears around 30.9 ppm, and a similar shift would be expected for the iodinated analogue. rsc.org

Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can be employed to establish the connectivity between protons and carbons, confirming the propyl chain's structure and the carbamate's position. Dynamic NMR studies can also provide insights into the rotational freedom and conformational preferences of the molecule in solution, particularly concerning the rotation around the C-N bond of the carbamate and the flexibility of the propyl chain. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl (3-iodopropyl)carbamate Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.5 (3C) |

| C (CH₃)₃ | - | ~79.5 (1C) |

| -NH- | ~4.7 (broad singlet, 1H) | - |

| -NH-CH₂ -CH₂-CH₂-I | ~3.2 (multiplet, 2H) | ~40.0 (1C) |

| -NH-CH₂-CH₂ -CH₂-I | ~2.0 (multiplet, 2H) | ~34.0 (1C) |

| -NH-CH₂-CH₂-CH₂ -I | ~3.3 (triplet, 2H) | ~5.0 (1C) |

| C =O | - | ~156.0 (1C) |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Trace Impurity Profiling

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of Tert-butyl (3-iodopropyl)carbamate and for analyzing its fragmentation patterns, which can aid in structural confirmation. When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule undergoes characteristic fragmentation.

A key fragmentation pathway for compounds containing a tert-butoxycarbonyl (t-Boc) group involves the loss of the tert-butyl group or related fragments. doaj.org Under EI conditions, prominent ions would be expected corresponding to the loss of a tert-butyl radical ([M-C₄H₉]⁺) or the loss of isobutylene (B52900) ([M-C₄H₈]⁺). doaj.org Another common fragmentation is the loss of the entire t-Boc group ([M-C₅H₉O₂]⁺). doaj.org The presence of iodine, with its characteristic isotopic signature, would also be evident in the mass spectrum. docbrown.info Cleavage of the C-I bond can lead to an ion at m/z 127, corresponding to the iodine atom, or the loss of an iodine radical from the molecular ion. docbrown.info

High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the elemental composition of the parent molecule and its fragments with high accuracy, which helps in distinguishing it from compounds with similar nominal masses. nih.gov This capability is crucial for trace impurity profiling. For example, HR-MS can differentiate between Tert-butyl (3-iodopropyl)carbamate and a potential impurity like Tert-butyl (3-bromopropyl)carbamate, which have different exact masses due to the mass difference between iodine and bromine. It can also detect small quantities of starting materials or by-products from the synthesis.

Table 2: Predicted Mass Spectrometry Fragmentation for Tert-butyl (3-iodopropyl)carbamate Molecular Weight of C₈H₁₆INO₂ = 285.12 g/mol

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 285 | [C₈H₁₆INO₂]⁺ | Molecular Ion (M⁺) |

| 229 | [C₄H₈INO₂]⁺ | Loss of isobutylene (M - C₄H₈) |

| 228 | [C₃H₇INO₂]⁺ | Loss of tert-butyl radical (M - C₄H₉) |

| 184 | [C₃H₇IN]⁺ | Loss of t-Boc group (M - C₅H₉O₂) |

| 158 | [C₈H₁₆NO₂]⁺ | Loss of Iodine radical (M - I) |

| 127 | [I]⁺ | Cleavage of C-I bond |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Reaction Monitoring and Purity Determination in Synthetic Pathways

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential chromatographic techniques for monitoring the progress of reactions that synthesize Tert-butyl (3-iodopropyl)carbamate and for assessing the purity of the final product. These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

During the synthesis of Tert-butyl (3-iodopropyl)carbamate, which often involves the reaction of 3-iodopropylamine with di-tert-butyl dicarbonate (B1257347), HPLC or UPLC can be used to monitor the reaction's progress in real-time or through periodic sampling. rsc.org By analyzing small aliquots of the reaction mixture, researchers can track the consumption of the starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize by-product formation.

For purity determination, a sample of the synthesized Tert-butyl (3-iodopropyl)carbamate is injected into the HPLC or UPLC system. The resulting chromatogram will show a major peak corresponding to the product and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding compound. By integrating the peak areas, the purity of the product can be quantified with high precision. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, making it particularly well-suited for detecting trace-level impurities.

Spectroscopic Probes for Real-Time Reaction Monitoring

In addition to chromatographic methods, in-situ spectroscopic techniques can serve as powerful probes for real-time monitoring of the synthesis of Tert-butyl (3-iodopropyl)carbamate. These methods provide continuous data on the concentration of reactants and products without the need for sampling and off-line analysis.

One such technique is in-situ Fourier Transform Infrared (FTIR) spectroscopy. By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be monitored as the reaction proceeds. For the synthesis of Tert-butyl (3-iodopropyl)carbamate, one could monitor the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic C=O stretching vibration of the carbamate group (typically around 1680-1700 cm⁻¹) and the N-H stretching of the newly formed carbamate.

Similarly, Raman spectroscopy can be used as a complementary technique. It is particularly sensitive to non-polar bonds and can provide information about changes in the carbon-iodine bond and the backbone of the molecule during the reaction. The continuous data stream from these spectroscopic probes allows for a detailed understanding of the reaction kinetics and mechanism, facilitating precise control over the manufacturing process.

Computational and Theoretical Studies on Tert Butyl 3 Iodopropyl Carbamate

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tert-butyl (3-iodopropyl)carbamate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed Research Findings: While specific DFT studies on tert-butyl (3-iodopropyl)carbamate are not extensively published, the methodologies are well-established. For similar molecules, quantum chemical calculations are routinely used to determine key electronic and structural parameters. nih.gov For instance, methods like DFT (e.g., B3PW91) and Møller-Plesset perturbation theory (e.g., MP2, MP3) are employed to optimize the molecular geometry and predict properties. nih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study bonding. nih.gov It provides detailed information about charge distribution on individual atoms, bond types (sigma, pi), and the nature of orbital interactions, such as hyperconjugation, which can influence molecular stability and conformation. For tert-butyl (3-iodopropyl)carbamate, NBO analysis would quantify the partial charges on the iodine, nitrogen, and carbonyl carbon atoms, highlighting the electrophilic and nucleophilic centers of the molecule. The iodine atom, being highly electronegative and a good leaving group, is expected to have a significant negative partial charge, while the adjacent carbon becomes an electrophilic site prone to nucleophilic attack.

The table below illustrates the typical data obtained from quantum chemical calculations for a molecule like tert-butyl (3-iodopropyl)carbamate, providing a basis for reactivity predictions.

| Calculated Parameter | Significance for Reactivity | Hypothetical Value |

| HOMO Energy | Indicates electron-donating ability. | -9.8 eV |

| LUMO Energy | Indicates electron-accepting ability. | +0.5 eV |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. | 10.3 eV |

| NBO Charge on Iodine (I) | Highlights the leaving group potential. | -0.25 e |

| NBO Charge on C (adjacent to I) | Identifies the primary electrophilic site. | +0.15 e |

| NBO Charge on N | Indicates the nucleophilicity of the amine group (after deprotection). | -0.40 e |

Note: The values in this table are illustrative and represent typical outputs from such calculations.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions involving tert-butyl (3-iodopropyl)carbamate. mdpi.com This compound has two primary reactive sites: the carbon-iodine bond, which is susceptible to nucleophilic substitution, and the tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions. broadpharm.com

Detailed Research Findings: Computational studies can map the potential energy surface for these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate.

For the nucleophilic substitution reaction, modeling would involve simulating the approach of a nucleophile to the propyl chain. The calculations would identify the geometry of the transition state, where the old carbon-iodine bond is partially broken and the new carbon-nucleophile bond is partially formed. Similarly, for the deprotection of the Boc group, computational models can elucidate the multi-step mechanism involving protonation of the carbonyl oxygen followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the carbamic acid, which then decarboxylates to the free amine.

The following table provides a conceptual illustration of a calculated energy profile for a hypothetical nucleophilic substitution reaction.

| Reaction Coordinate Species | Description | Relative Energy (kcal/mol) |

| Reactants | Tert-butyl (3-iodopropyl)carbamate + Nucleophile | 0 |

| Transition State | Partially formed C-Nu bond, partially broken C-I bond | +20 |

| Products | Substituted product + Iodide ion | -15 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.com For a flexible molecule like tert-butyl (3-iodopropyl)carbamate, MD simulations are essential for exploring its conformational landscape and understanding its interactions with its environment, such as solvents or biological macromolecules. nih.gov

Detailed Research Findings: An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, allowing for the characterization of the molecule's dynamic properties. mdpi.com A key application is conformational analysis. The propyl chain and the rotatable bonds within the carbamate (B1207046) group allow the molecule to adopt numerous shapes (conformers). MD simulations can sample these conformations and identify the most populated and energetically favorable ones.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. When dissolved in a solvent, the simulation can reveal the structure of the solvent shell around the molecule and quantify interactions like hydrogen bonds. In the context of drug design, if the molecule is intended to bind to a protein, MD can simulate the binding process, revealing key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov The analysis of crystal structures of related compounds shows the importance of hydrogen bonds (e.g., N–H···O) in defining the solid-state arrangement, and MD simulations can predict the stability of such interactions in different environments. mdpi.com

| MD Simulation Output | Insight Provided |

| Conformational Ensembles | Identifies the most probable shapes of the molecule in solution. |

| Root Mean Square Deviation (RMSD) | Measures the structural stability and flexibility over time. |

| Radial Distribution Function (RDF) | Characterizes the structure of the solvent around the molecule. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with other molecules. |

Structure-Activity Relationship (SAR) and Ligand Design via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are central to modern SAR and ligand design, enabling the prediction of a compound's properties and its potential as a drug candidate.

Detailed Research Findings: Tert-butyl (3-iodopropyl)carbamate is a versatile building block. broadpharm.com By modifying its structure—for example, by changing the length of the alkyl chain (e.g., tert-butyl (4-iodobutyl)carbamate, tert-butyl (6-iodohexyl)carbamate) or by replacing the iodo group with other functionalities—its biological and physicochemical properties can be systematically altered. broadpharm.com Related compounds containing a carbamate and a flexible chain have been investigated as frameworks for enzyme inhibitors, such as inhibitors of soluble epoxide hydrolase. mdpi.com

Computational methods contribute significantly to SAR by calculating molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., XlogP), and electronic properties. uni.lu Quantitative Structure-Activity Relationship (QSAR) models can be built by finding a mathematical correlation between these descriptors and the observed biological activity of a series of related compounds.

For ligand design, computational docking can be used to predict how tert-butyl (3-iodopropyl)carbamate or its derivatives might bind to a target protein's active site. This allows for the rational, in silico design of new molecules with potentially improved binding affinity and selectivity before they are synthesized in the lab.

The table below illustrates a hypothetical SAR analysis for derivatives of this compound.

| Compound Modification | Key Descriptor | Predicted Change in Activity |

| Increase alkyl chain length | Increased Lipophilicity (XlogP) | May improve membrane permeability or hydrophobic interactions. |

| Replace Iodo with Bromo | Altered Reactivity & Size | May decrease reaction rate in substitution reactions. |

| Replace Iodo with an amine | Increased Polarity | May form additional hydrogen bonds with a target. |

| Modify tert-butyl group | Altered Steric Hindrance | May affect binding pocket fit or deprotection rate. |

Future Research Directions and Unexplored Avenues for Tert Butyl 3 Iodopropyl Carbamate

Development of Stereoselective and Enantioselective Synthetic Methods

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. Currently, tert-butyl (3-iodopropyl)carbamate is primarily available as a racemic mixture. The development of stereoselective and enantioselective synthetic methods would unlock its potential for creating chiral materials and therapeutics with enhanced specificity and efficacy.

Future research in this area could focus on several promising strategies. One avenue involves the catalytic asymmetric reduction of a suitable prochiral precursor. Another approach could be the development of chiral phase-transfer catalysts for the enantioselective synthesis of trifluoromethylated γ-amino acids and their derivatives, a concept that could be adapted for the synthesis of chiral tert-butyl (3-iodopropyl)carbamate. nih.gov The exploration of enzymatic resolutions, where a specific enantiomer is selectively transformed, also presents a viable route.

A potential research direction could be the enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles through a Michael/cyclization cascade, a methodology that has shown success with similar substrates. rsc.org Furthermore, the development of direct asymmetric three-component reactions involving aldehydes, carbamates, and allyltrimethylsilane, which has been successful in producing enantioenriched homoallylic amines, could be adapted for the synthesis of chiral analogs of tert-butyl (3-iodopropyl)carbamate. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Outcome |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor using a chiral catalyst. | High enantiomeric excess of the desired isomer. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Separation of enantiomers, albeit with a maximum theoretical yield of 50% for the unreacted enantiomer. |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule to synthesize the target compound. | Enantiomerically pure product, dependent on the availability of a suitable starting material. |

| Organocatalytic Asymmetric Synthesis | Use of small organic molecules as catalysts to induce stereoselectivity. | Access to a wide range of chiral products with high enantioselectivity. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of tert-butyl (3-iodopropyl)carbamate is largely centered around the nucleophilic substitution of the iodide and the deprotection of the carbamate (B1207046). However, a significant opportunity lies in exploring novel reactivity patterns and unprecedented transformations.

One promising area is the investigation of radical-mediated reactions. The carbon-iodine bond can be homolytically cleaved to generate a primary alkyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed carbonylation reactions of alkyl iodides have been shown to be accelerated by light irradiation, a strategy that could be applied to synthesize novel carbonyl derivatives of tert-butyl (3-iodopropyl)carbamate. nih.gov

Furthermore, the concept of "extrusive alkylation," where a carbamate is converted to a tertiary amine in a one-pot reaction, could be explored. nih.gov This would provide a streamlined method for synthesizing complex amines from tert-butyl (3-iodopropyl)carbamate. The development of new deprotection methods for the Boc group that are orthogonal to existing methods could also expand its synthetic utility. chemistryviews.orgresearchgate.net

Investigations into the electrochemical reactivity of tert-butyl (3-iodopropyl)carbamate could also yield novel transformations. For example, electrochemically induced C–H/N–H cross-coupling reactions have been developed for other nitrogen-containing heterocycles and could potentially be adapted. acs.orgacs.org

Expansion of Applications in Materials Science and Polymer Chemistry

The bifunctional nature of tert-butyl (3-iodopropyl)carbamate makes it an attractive candidate for applications in materials science and polymer chemistry, areas that remain largely unexplored.

In materials science, the compound could be used for the surface modification of various substrates. The iodo group can react with surfaces containing nucleophilic sites, while the protected amine can be deprotected to introduce primary amine functionalities. These amines can then be used for further derivatization, such as the attachment of biomolecules or fluorescent dyes.

In polymer chemistry, tert-butyl (3-iodopropyl)carbamate could serve as a functional monomer in polymerization reactions. For example, it could be incorporated into copolymers through techniques like hybrid copolymerization of ethylene (B1197577) oxide and tert-butyl methacrylate. mdpi.com After polymerization, the iodo groups along the polymer backbone could be used for post-polymerization modifications, leading to the creation of functional polymers with tailored properties. The synthesis of unsymmetrical diureas and carbamates from related compounds suggests a potential for creating novel polymer structures. mdpi.com

Table 2: Potential Applications in Materials and Polymer Science

| Application Area | Specific Use | Potential Outcome |

| Surface Modification | Grafting onto silica, gold, or polymer surfaces. | Creation of surfaces with controlled chemical functionality for applications in biosensors, chromatography, and biocompatible coatings. |

| Polymer Synthesis | As a comonomer in controlled radical polymerization (e.g., ATRP, RAFT). | Synthesis of well-defined polymers with pendant reactive groups for cross-linking or functionalization. |

| Dendrimer Synthesis | As a building block for the divergent or convergent synthesis of dendrimers. | Creation of highly branched, monodisperse macromolecules with a high density of functional groups. |

| Hydrogel Formation | As a cross-linker or functional monomer in the preparation of hydrogels. | Development of smart hydrogels that can respond to external stimuli. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Medicine

The most immediate area for future interdisciplinary research lies in the further development and optimization of PROTACs. The linker connecting the two ligands in a PROTAC is a critical determinant of its efficacy, and tert-butyl (3-iodopropyl)carbamate serves as a fundamental building block for these linkers. nih.govnih.govrsc.org Future research will likely focus on creating libraries of PROTACs with varying linker lengths and compositions derived from this and related iodoalkylcarbamates to fine-tune the spatial orientation of the target protein and the E3 ligase, thereby maximizing degradation efficiency. biorxiv.orgresearchgate.net

Beyond its current role, tert-butyl (3-iodopropyl)carbamate could be explored in the context of bioorthogonal chemistry. wikipedia.orgnih.govresearchgate.netresearchgate.net The iodo group, while a good leaving group for substitution, is not a typical bioorthogonal handle. However, research into developing novel bioorthogonal reactions could potentially utilize the unique reactivity of the carbon-iodine bond. This could enable the in vivo labeling and tracking of molecules containing this functionality.

Furthermore, the development of novel drug delivery systems could benefit from the properties of this compound. For instance, it could be used to conjugate drugs to targeting moieties or to create biodegradable linkers for controlled drug release. The potential for hypersensitivity reactions to iodinated compounds should be a consideration in such medical applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-iodopropyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling reactions. For example, tert-butyl carbamate derivatives can be prepared via condensation of tert-butyl-protected amines with halogenated alkyl halides. In one protocol, iodopropyl derivatives are synthesized using coupling reagents like EDCI/HOBt to activate carboxylic acids or amines, followed by iodination steps . Another approach involves nucleophilic substitution, where a tert-butyl carbamate precursor reacts with 1,3-diiodopropane under controlled conditions. Purification is achieved via column chromatography or recrystallization, with yields optimized by maintaining anhydrous conditions and inert atmospheres .

Q. How is tert-butyl (3-iodopropyl)carbamate characterized for structural confirmation?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and iodopropyl chain (δ 3.1–3.3 ppm for CH groups adjacent to iodine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] peak at m/z 356.03 for CHINO).

- Infrared (IR) Spectroscopy : Stretching frequencies for carbamate (C=O at ~1680–1720 cm) and C-I bonds (~500–600 cm) are critical.

- Cross-Referencing : Spectral data should match literature values for consistency .

Q. What are the recommended storage conditions to ensure stability?